![molecular formula C18H14N2O3S B5587483 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family and is synthesized by the condensation of 4-(benzyloxy)benzaldehyde with thiosemicarbazide.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting specific enzymes or proteins in the body. The compound has shown potent inhibitory activity against various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown significant biochemical and physiological effects in various studies. The compound has been shown to possess potent antioxidant, anti-inflammatory, and antitumor properties. Additionally, the compound has shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ease of synthesis. The compound can be synthesized in good yield and is relatively easy to purify. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for the research on 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the significant directions is to study the compound's mechanism of action in more detail to identify its specific targets in the body. Additionally, further studies are needed to determine the compound's toxicity and safety profile in animal models. Finally, the compound's potential applications in the treatment of various diseases, including cancer and diabetes, should be explored further.
In conclusion, 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound with significant potential applications in various fields of scientific research. The compound's ease of synthesis, potent biological activity, and potential therapeutic applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is carried out by the condensation of 4-(benzyloxy)benzaldehyde with thiosemicarbazide. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained in good yield and is purified by recrystallization.
Scientific Research Applications
5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-15(17(22)20-18(24)19-16)10-12-6-8-14(9-7-12)23-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOXNHIHPBTBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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